2-ethoxy-N-(2-fluorophenyl)benzamide
Description
2-Ethoxy-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by an ethoxy group at the ortho-position of the benzamide ring and a 2-fluorophenyl substituent on the amide nitrogen. This compound belongs to a class of molecules where fluorine substitution and side-chain modifications are leveraged to tune physicochemical properties, bioavailability, and target binding.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-ethoxy-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
CPTWKVFYGHTXAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key parameters of 2-ethoxy-N-(2-fluorophenyl)benzamide with its analogs:
*Estimated based on analogs with ethoxy groups .
Key Observations:
- Fluorine Positioning: The 2-fluorophenyl group in the target compound facilitates intramolecular C-F···H-N hydrogen bonding, as observed in 2-fluoro-N-(2-fluorophenyl)benzamide via NMR . This interaction stabilizes the amide conformation and may enhance metabolic stability compared to non-fluorinated analogs.
- Ethoxy vs. However, replacing fluorine with iodine (as in the 4-iodophenyl analog) significantly raises molecular weight and logP, which could affect pharmacokinetics .
- Multi-Fluorinated Analogs : N-(2,4-Difluorophenyl)-2-fluorobenzamide exhibits a planar structure due to dual fluorine substituents, enhancing crystal packing efficiency . The target compound’s single fluorine may reduce steric hindrance, favoring flexible binding in biological targets.
Hydrogen Bonding and Conformational Analysis
Intramolecular C-F···H-N hydrogen bonding is a hallmark of 2-fluorophenyl-substituted benzamides. In 2-fluoro-N-(2-fluorophenyl)benzamide, NMR studies confirm that the fluorine atom engages in a robust interaction with the amide NH, shifting the NH proton resonance upfield (δ ~9.5 ppm in CDCl₃) . Comparative crystallographic studies of related compounds (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide) reveal that fluorine substituents promote planar amide geometries, which are critical for solid-state packing and solubility .
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